An In-Depth Technical Guide to the Basic Properties of 4,5-Diphenyl-2-imidazolidinone
An In-Depth Technical Guide to the Basic Properties of 4,5-Diphenyl-2-imidazolidinone
Introduction
4,5-Diphenyl-2-imidazolidinone is a heterocyclic organic compound featuring a five-membered ring containing two nitrogen atoms and a carbonyl group. The presence of two phenyl substituents at the 4 and 5 positions gives rise to stereoisomerism, resulting in a meso compound (cis isomer) and a pair of enantiomers (trans isomers). This structural feature is central to its chemical and biological properties. While the closely related compound phenytoin (5,5-diphenylhydantoin) is a well-known anticonvulsant drug, the basic properties and potential applications of 4,5-diphenyl-2-imidazolidinone itself are of significant interest to researchers in medicinal chemistry and materials science.[1] The chiral trans isomers, in particular, serve as valuable precursors for chiral auxiliaries and catalysts in asymmetric synthesis.[2] This guide provides a comprehensive overview of the fundamental properties, synthesis, and characterization of 4,5-diphenyl-2-imidazolidinone, with a focus on providing practical insights for researchers and drug development professionals.
Physicochemical Properties
The core physicochemical properties of 4,5-diphenyl-2-imidazolidinone are summarized in the table below. It is crucial to distinguish between the cis (meso) and trans (chiral) isomers, as their physical properties and applications differ significantly.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄N₂O | [2] |
| Molecular Weight | 238.28 g/mol | [2] |
| CAS Number | 100820-83-5 (unspecified stereochemistry) | |
| Appearance | Crystalline solid | [2] |
| Melting Point | cis (meso): Not explicitly stated in the provided search results. trans (chiral): Not explicitly stated in the provided search results. A related compound, (4R,5S)-1,5-Dimethyl-4-phenyl-2-imidazolidone, has a melting point of 171-174 °C.[3] | |
| Solubility | Recrystallized from water, suggesting some solubility in hot water.[2] Soluble in methanol and dichloromethane during synthesis.[2] |
Stereoisomerism: A Tale of Two Isomers
The stereochemistry of the two phenyl groups at positions 4 and 5 of the imidazolidinone ring dictates the molecule's overall symmetry and chirality.
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cis (meso)-4,5-Diphenyl-2-imidazolidinone: In this isomer, the two phenyl groups are on the same side of the imidazolidinone ring. This configuration results in a plane of symmetry, making the molecule achiral, hence the designation "meso."[2]
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trans-4,5-Diphenyl-2-imidazolidinone: Here, the phenyl groups are on opposite sides of the ring. This arrangement lacks a plane of symmetry, rendering the molecule chiral. It exists as a pair of enantiomers: (4R,5R) and (4S,5S).[2] These enantiomerically pure forms are highly valuable in asymmetric synthesis.[2]
Synthesis and Stereochemical Control
The synthesis of 4,5-diphenyl-2-imidazolidinone isomers relies on the stereochemistry of the starting diamine precursor.
Synthesis of cis-4,5-Diphenyl-2-imidazolidinone (meso)
The meso isomer is synthesized from meso-1,2-diamino-1,2-diphenylethane. The cyclization is typically achieved using a carbonylating agent such as 1,1'-carbonyldiimidazole (CDI).
Caption: Synthesis of cis-4,5-Diphenyl-2-imidazolidinone.
Experimental Protocol: Synthesis of cis-4,5-Diphenyl-2-imidazolidinone [2]
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Preparation of meso-1,2-diamino-1,2-diphenylethane:
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A suspension of an appropriate precursor (e.g., 1,2-diamino-N-benzoyl-N'-benzylidene-1,2-diphenylethane) is refluxed in a mixture of glacial acetic acid and 48% aqueous HBr for an extended period (e.g., four days).
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After cooling, the product is precipitated with diethyl ether, filtered, and washed.
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The solid is then treated with a strong base (e.g., 40% aqueous NaOH) and extracted with dichloromethane.
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The organic extracts are dried and the solvent evaporated. The crude product is recrystallized from water to yield meso-1,2-diamino-1,2-diphenylethane.
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Cyclization to cis-4,5-Diphenyl-2-imidazolidinone:
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A portion of the meso-diamine is dissolved in dichloromethane and cooled in an ice bath.
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A solution of 1,1'-carbonyldiimidazole (CDI) in dichloromethane is added dropwise.
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The mixture is stirred for two hours, after which the solvent is evaporated under reduced pressure.
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The resulting solid is taken up in methanol, cooled, and treated with 40% aqueous NaOH, followed by stirring.
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Methanol is evaporated, and the remaining aqueous solution is cooled and acidified to pH 1 with 0.5 M HCl, causing the cis-4,5-diphenyl-2-imidazolidinone to crystallize.
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The crystals are filtered to obtain the final product with a high yield (e.g., 97%).[2]
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The stereochemistry of the final product is dictated by the meso configuration of the starting diamine. The cyclization with CDI preserves this stereochemistry.
Synthesis of trans-4,5-Diphenyl-2-imidazolidinone (Chiral)
The synthesis of the enantiomerically pure trans isomers requires a chiral starting material, typically an enantiomer of 1,2-diamino-1,2-diphenylethane. For example, (1R,2R)-1,2-diamino-1,2-diphenylethane would yield (4R,5R)-4,5-diphenyl-2-imidazolidinone.
Caption: Synthesis of (4R,5R)-4,5-Diphenyl-2-imidazolidinone.
Experimental Protocol: General approach for the synthesis of trans-4,5-Diphenyl-2-imidazolidinone
While a specific detailed protocol for the trans isomer was not found in the search results, the synthesis would follow a similar pathway to the cis isomer, with the critical difference being the use of an enantiomerically pure diamine.
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Starting Material: Begin with an enantiomerically pure 1,2-diamino-1,2-diphenylethane (e.g., (1R,2R)- or (1S,2S)-isomer).
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Cyclization: React the chiral diamine with a carbonylating agent like 1,1'-carbonyldiimidazole (CDI) or phosgene in an appropriate solvent.
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Workup and Purification: The reaction mixture would be worked up to isolate the crude product, which would then be purified by recrystallization or chromatography to yield the enantiomerically pure trans-4,5-diphenyl-2-imidazolidinone.
Spectroscopic and Crystallographic Characterization
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure and stereochemistry of 4,5-diphenyl-2-imidazolidinone. The data for the meso-isomer is presented below.
Table of NMR Data for meso-4,5-Diphenyl-2-imidazolidinone in CDCl₃ [2]
| Nucleus | Chemical Shift (δ) ppm | Multiplicity/Coupling | Assignment |
| ¹H NMR | 7.10–7.05 | m | 6H, Aromatic |
| 6.97–6.93 | m | 4H, Aromatic | |
| 5.17 | s | 2H, CH-Ph | |
| 5.01 | broad s | 2H, NH | |
| ¹³C NMR | 163.5 | C=O | |
| 137.0 | Aromatic C (quaternary) | ||
| 128.0 | Aromatic CH | ||
| 127.8 | Aromatic CH | ||
| 127.0 | Aromatic CH | ||
| 61.8 | CH-Ph |
The singlet at 5.17 ppm in the ¹H NMR spectrum for the two methine protons (CH-Ph) is characteristic of the cis isomer due to the molecule's symmetry. In the trans isomer, these protons would be diastereotopic and would likely appear as distinct signals.
Infrared (IR) Spectroscopy
While specific IR spectra for 4,5-diphenyl-2-imidazolidinone were not found in the search results, the expected characteristic absorption bands for the related 5,5-diphenylimidazolidine-2,4-dione (phenytoin) include N-H stretching (around 3260 and 3200 cm⁻¹) and C=O stretching (around 1770 and 1722 cm⁻¹).[1] It is expected that 4,5-diphenyl-2-imidazolidinone would show a strong C=O stretching absorption in the range of 1690-1720 cm⁻¹ and N-H stretching absorptions above 3200 cm⁻¹.
Mass Spectrometry
No specific mass spectrometry data for 4,5-diphenyl-2-imidazolidinone was found in the search results. The expected molecular ion peak [M]⁺ would be at m/z = 238.
X-ray Crystallography
The crystal structure of meso-4,5-diphenyl-2-imidazolidinone has been determined, confirming the cis relationship between the two phenyl groups.[2]
Table of Crystallographic Data for meso-4,5-Diphenyl-2-imidazolidinone [2]
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.3539 (4) |
| b (Å) | 8.6159 (4) |
| c (Å) | 11.3211 (7) |
| α (°) | 86.147 (3) |
| β (°) | 76.094 (3) |
| γ (°) | 82.718 (3) |
| Dihedral angle between phenyl rings (°) | 48.14 (6) |
In the crystal structure, molecules of meso-4,5-diphenyl-2-imidazolidinone form centrosymmetric dimers through intermolecular N—H⋯O hydrogen bonds. These dimers are further linked into a two-dimensional network via weak N—H⋯π(arene) interactions and π–π stacking.[2]
Caption: Intermolecular interactions in the crystal structure.
Potential Applications and Biological Relevance
While the biological activity of 4,5-diphenyl-2-imidazolidinone is not as extensively studied as its 5,5-disubstituted analog, phenytoin, the imidazolidinone scaffold is a well-established pharmacophore.
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Asymmetric Synthesis: Enantiopure trans-4,5-diphenyl-2-imidazolidinone has been utilized as a precursor for chiral auxiliaries, chiral catalysts, and chiral ligands.[2] This highlights its importance in the stereoselective synthesis of complex molecules.
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Potential Biological Activity:
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Anticonvulsant Activity: Given the structural similarity to phenytoin, a known sodium channel blocker used as an anticonvulsant, it is plausible that 4,5-diphenyl-2-imidazolidinone may exhibit similar neurological activity.[1] However, direct experimental evidence for this is lacking in the provided search results.
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Enzyme Inhibition: Imidazolidinone derivatives have been investigated as inhibitors of various enzymes, including acetylcholinesterase and butyrylcholinesterase.[4] The 4,5-diphenyl substitution pattern could confer specific inhibitory properties against certain enzymes.
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Further research is warranted to explore the full therapeutic potential of both the cis and trans isomers of 4,5-diphenyl-2-imidazolidinone.
Conclusion
4,5-Diphenyl-2-imidazolidinone is a fascinating molecule with distinct stereoisomers that possess different properties and applications. The achiral meso (cis) isomer has been well-characterized crystallographically and spectroscopically, and its synthesis is straightforward from the corresponding meso-diamine. The chiral trans isomers are valuable building blocks in asymmetric synthesis. While direct evidence for the biological activity of the parent compound is limited, the prevalence of the imidazolidinone core in numerous bioactive molecules suggests that 4,5-diphenyl-2-imidazolidinone and its derivatives are promising candidates for future drug discovery and development efforts. This guide provides a solid foundation of its basic properties to aid researchers in their exploration of this versatile chemical entity.
References
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Galas, H., Viirre, R. D., & Lough, A. J. (2009). meso-4,5-Diphenylimidazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3087. [Link]
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Fawade, S. S., & Takale, S. N. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Bulletin of Environment, Pharmacology and Life Sciences, 12(6), 126-130. [Link]
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Pejchal, V., Štěpánková, Š., Padelková, Z., Imramovský, A., & Jampílek, J. (2011). 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Molecules, 16(9), 7565-7582. [Link]
